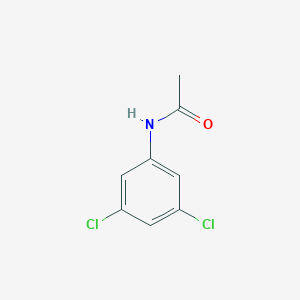

N-(3,5-dichlorophenyl)acetamide

概要

説明

N-(3,5-dichlorophenyl)acetamide: is an organic compound with the molecular formula C8H7Cl2NO It is characterized by the presence of two chlorine atoms attached to the benzene ring and an acetamide group

準備方法

Synthetic Routes and Reaction Conditions:

Direct Acylation: One common method for synthesizing N-(3,5-dichlorophenyl)acetamide involves the acylation of 3,5-dichloroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Schotten-Baumann Reaction: Another method involves the Schotten-Baumann reaction, where 3,5-dichloroaniline is reacted with acetyl chloride in the presence of an aqueous base like sodium hydroxide. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often employs the direct acylation method due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality.

化学反応の分析

Types of Reactions:

Substitution Reactions: N-(3,5-dichlorophenyl)acetamide can undergo nucleophilic substitution reactions, particularly at the chlorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloroaniline and acetic acid.

Oxidation: Oxidative reactions can convert the amide group to a nitro group, although this is less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

Hydrolysis: 3,5-dichloroaniline and acetic acid.

Oxidation: Nitro derivatives, though less common.

科学的研究の応用

Chemistry

- Precursor in Organic Synthesis : N-(3,5-dichlorophenyl)acetamide serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in developing new compounds with desired properties.

Biology

- Biological Interactions : Research indicates that this compound interacts with biological macromolecules, potentially affecting enzyme activity or receptor signaling pathways. This interaction can lead to various biological effects, making it a candidate for further studies in biochemical applications.

Medicine

- Antiviral Properties : Recent studies have highlighted the antiviral efficacy of derivatives of this compound against SARS-CoV-2. For instance, compounds derived from it have shown significant reductions in viral load in preclinical models, indicating potential as therapeutic agents against COVID-19 .

- Anti-inflammatory and Antimicrobial Activities : Investigations into the therapeutic properties of this compound have revealed its potential anti-inflammatory and antimicrobial effects. These properties are crucial for developing treatments for infections and inflammatory diseases.

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical structure allows it to be incorporated into various formulations that require specific thermal or chemical stability.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Facilitates formation of complex molecules |

| Biology | Interaction with macromolecules | Alters enzyme activity and receptor signaling |

| Medicine | Antiviral agent | Significant reduction in viral load against SARS-CoV-2 |

| Anti-inflammatory properties | Potential for treating inflammatory diseases | |

| Industry | Material development | Used in formulations requiring specific stability |

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study demonstrated that derivatives of this compound significantly reduced viral RNA loads in infected models. These findings suggest that such compounds could serve as effective antiviral agents .

- Toxicity Studies : Toxicity assessments conducted on animal models indicated that this compound derivatives exhibited low toxicity levels at therapeutic doses, supporting their potential use in medical applications without significant adverse effects .

- Biological Mechanisms : Investigations into the biological mechanisms revealed that these compounds could inhibit specific enzymes involved in viral replication, highlighting their role as potential therapeutic agents against viral infections .

作用機序

The mechanism of action of N-(3,5-dichlorophenyl)acetamide largely depends on its application. In antimicrobial studies, it is believed to disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The exact molecular targets and pathways are still under investigation, but its chlorine atoms and acetamide group are thought to play crucial roles in its bioactivity.

類似化合物との比較

N-(2,4-dichlorophenyl)acetamide: Similar structure but with chlorine atoms at different positions, leading to different reactivity and bioactivity.

N-(3,5-dichlorophenyl)urea: Contains a urea group instead of an acetamide group, affecting its chemical properties and applications.

N-(3,5-dichlorophenyl)thiourea: Similar to the urea derivative but with a sulfur atom, leading to different biological activities.

Uniqueness: N-(3,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the benzene ring and the presence of the acetamide group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.

生物活性

N-(3,5-dichlorophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a dichlorophenyl group attached to an acetamide moiety. The chemical formula is , indicating the presence of two chlorine atoms on the phenyl ring, which influences its biological reactivity and activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been investigated as a potential protease inhibitor. The compound binds to the active site of specific enzymes, preventing substrate access and disrupting catalytic activity. This mechanism is particularly relevant in antiviral applications, where inhibiting viral proteases can hinder replication processes.

- Neurotransmitter Modulation : Studies suggest that this compound may modulate neurotransmitter systems, particularly those associated with gamma-aminobutyric acid (GABA). This action is believed to contribute to its anticonvulsant properties observed in animal models.

Antiviral Properties

This compound has shown promise as an antiviral agent. Its mechanism involves inhibiting viral proteases, which are crucial for viral replication. Research indicates that it may have potential activity against viruses such as SARS-CoV-2, although further studies are necessary to confirm its efficacy and safety in clinical settings .

Anticonvulsant Effects

In preclinical studies, derivatives of this compound have demonstrated significant anticonvulsant activity in various animal models. The compound's ability to interact with GABAergic systems suggests it may be effective in treating epilepsy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models. In studies where rats were administered varying doses, no significant mortality was observed, and any adverse effects were transient and resolved within a few days . Long-term safety evaluations are still required to establish a comprehensive safety profile.

Future Directions

The ongoing research into this compound aims to further elucidate its pharmacodynamics and pharmacokinetics. Investigations into its interactions with different receptors and enzymes will be crucial for understanding its full therapeutic potential. Moreover, exploring its derivatives may yield compounds with enhanced efficacy and reduced side effects.

特性

IUPAC Name |

N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWFSDFXPISTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185479 | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31592-84-4 | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031592844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of N-(3,5-dichlorophenyl)acetamide and how does it compare to similar compounds?

A1: this compound (C8H7Cl2NO) exhibits a planar molecular skeleton. [] This structural feature is shared with related amides like N-(3,5-Dimethylphenyl)acetamide (35DMPA) and 2-Chloro-N-(3,5-dichlorophenyl)acetamide. [, ] Despite the structural similarities, these compounds crystallize in different crystal systems. While this compound has one molecule in its asymmetric unit, 35DMPA has two. []

Q2: How do intermolecular interactions influence the crystal structure of this compound and its analogs?

A2: this compound molecules are linked together in the crystal structure through N—H⋯O hydrogen bonds, forming zigzag chains along the a axis. [] Similarly, 35DMPA molecules are organized into chains via N—H⋯O hydrogen bonds. [] In the case of 2-Chloro-N-(3,5-dichlorophenyl)acetamide, both N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds contribute to the stabilization of the crystal structure. These bonds run along the a axis. []

Q3: Has this compound been investigated as a potential therapeutic agent for any diseases?

A3: While the provided research focuses on the structural characteristics of this compound and its analogs, a derivative of this compound, N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), has been explored as a potential SARS-CoV-2 entry inhibitor. [] This derivative, along with other 2-anilinoquinazolin-4(3H)-one derivatives, demonstrated antiviral activity in a human ACE2 transgenic mouse model. []

Q4: What are the future research directions for this compound and related compounds?

A4: Further research on this compound could explore its potential applications beyond structural studies. Investigating its physicochemical properties, potential biological activities, and the structure-activity relationship of its derivatives could be promising areas for future exploration. For compounds like N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), further preclinical studies are needed to assess their safety and efficacy as potential antiviral agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。